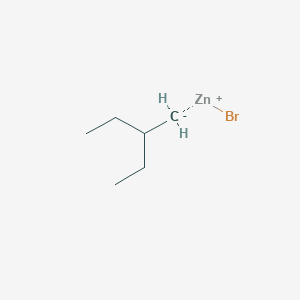

2-Ethylbutylzinc bromide

Beschreibung

Historical Context and Evolution of Organozinc Reagents in Organic Synthesis

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc. wikipedia.org This pioneering work laid the foundation for the theory of valence. digitellinc.com Over the following decades, the synthetic utility of organozinc reagents was progressively uncovered. In the late 19th and early 20th centuries, significant advancements were made by chemists like Aleksandr Mikhailovich Zaitsev, who explored the synthesis of alcohols using organozinc reagents, and Sergei Nikolaevich Reformatskii, who developed the renowned Reformatsky reaction, which utilizes an α-haloester and a carbonyl compound to form a β-hydroxyester. wikipedia.orgdigitellinc.com

The evolution of organozinc chemistry continued with the discovery of their application in various carbon-carbon bond-forming reactions. These reagents proved to be less reactive than their organomagnesium (Grignard) and organolithium counterparts, a characteristic that was initially seen as a limitation but later recognized as an advantage for achieving higher chemoselectivity in complex syntheses. fishersci.caacs.org The development of activated forms of zinc, such as Rieke zinc, further expanded the scope of organozinc chemistry by enabling reactions with a broader range of organic halides. wikipedia.org

A pivotal moment in the history of organozinc reagents was the development of palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.org This reaction, which combines an organozinc compound with an organic halide, has become a powerful tool for the construction of complex organic molecules. wikipedia.orgslideshare.net The discovery that salt additives, often byproducts of the organozinc reagent preparation, can significantly influence the outcome of these reactions has been a subject of extensive research. researchgate.net

Significance of Organozinc Compounds as Versatile Building Blocks for Carbon-Carbon Bond Formation

Organozinc compounds are highly valued in organic synthesis for their ability to form new carbon-carbon bonds, a fundamental process in the construction of more complex organic molecules from simpler precursors. fishersci.ca Their utility stems from the polar covalent bond between carbon and zinc, which makes the carbon atom nucleophilic. wikipedia.orgfishersci.ca This allows them to react with a variety of electrophilic carbon centers.

A key advantage of organozinc reagents is their compatibility with a wide range of functional groups, such as esters, ketones, and nitriles. researchgate.net This tolerance, a consequence of their moderate reactivity compared to Grignard or organolithium reagents, allows for their use in the synthesis of highly functionalized molecules without the need for extensive protecting group strategies. fishersci.cad-nb.info

Organozinc reagents participate in a diverse array of carbon-carbon bond-forming reactions, including:

Negishi Coupling: A palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. wikipedia.org

Reformatsky Reaction: The reaction of an α-haloester with an aldehyde or ketone in the presence of zinc to form a β-hydroxyester. wikipedia.org

Simmons-Smith Reaction: A cyclopropanation reaction that utilizes an organozinc carbenoid. slideshare.net

Fukuyama Coupling: A palladium-catalyzed coupling between a thioester and an organozinc reagent to form a ketone. slideshare.net

Barbier Reaction: A one-pot reaction where an organozinc reagent is generated in the presence of a carbonyl substrate to produce an alcohol. wikipedia.org

The versatility of organozinc compounds makes them indispensable tools for synthetic chemists in academia and industry, enabling the efficient construction of complex natural products, pharmaceuticals, and other valuable organic molecules. acs.orgd-nb.info

Scope and Focus of Research on 2-Ethylbutylzinc Bromide within Contemporary Organozinc Chemistry

Research on this compound, a specific example of a heteroleptic organozinc halide, is situated within the broader context of developing and understanding the reactivity of functionalized organozinc reagents. The focus of contemporary research in this area often involves exploring the preparation of such reagents and their application in various synthetic transformations.

Recent studies have investigated the direct insertion of zinc into alkyl bromides to form the corresponding organozinc bromides, including branched systems like this compound. beilstein-journals.orgbeilstein-journals.org A key finding has been the crucial role of lithium chloride in facilitating the subsequent reactions of these organozinc bromides, particularly in multicomponent reactions like the Mannich reaction for the synthesis of α-branched amines. beilstein-journals.orgbeilstein-journals.orgnih.gov

The reactivity of organozinc bromides, such as this compound, is being compared to their iodide counterparts. For instance, in certain multicomponent reactions, primary organozinc bromides have been found to be more reactive than secondary ones, a reversal of the trend observed with organozinc iodides. beilstein-journals.orgnih.gov This highlights the subtle yet significant influence of the halide on the reactivity and utility of these reagents.

Furthermore, research delves into the optimization of reaction conditions, including the choice of solvent (e.g., THF, 2-MeTHF) and the method of zinc activation, to achieve efficient formation of the organozinc reagent and high yields in subsequent coupling reactions. beilstein-journals.orgbeilstein-journals.orgnih.gov The ability to generate and utilize these reagents under milder conditions and from more readily available and stable starting materials like alkyl bromides is a significant driver of current research. beilstein-journals.org

Classification of Organozinc Derivatives Relevant to this compound

Organozinc compounds can be broadly categorized based on the number and nature of the organic and inorganic groups attached to the zinc atom. wikipedia.orguu.nl For understanding the chemistry of this compound, two classes are particularly relevant.

This compound falls into the category of heteroleptic organozinc halides, which have the general formula RZnX. wikipedia.org In this formula, 'R' represents an organic group (in this case, the 2-ethylbutyl group), and 'X' is a halogen atom (in this case, bromine). These compounds are characterized by having two different types of substituents attached to the zinc center.

Unlike diorganozinc compounds (R₂Zn), which are typically monomeric and have a linear geometry, heteroleptic organozinc halides tend to form aggregates in solution. uu.nlncl.res.in The presence of the electronegative halide atom enhances the acceptor character of the zinc atom, leading to the formation of dimers or higher oligomers through bridging halide atoms. uu.nlncl.res.in The addition of coordinating ligands, such as those containing oxygen or nitrogen, can break up these aggregates, leading to more reactive species. ncl.res.in

Heteroleptic organozinc halides are commonly prepared by the direct insertion of zinc metal into an organic halide. beilstein-journals.org This method is advantageous as it allows for the preparation of a wide variety of functionalized organozinc reagents. d-nb.info

While this compound itself is a neutral species, its reactivity can be influenced by the formation of organozincates. Organozincates are ionic compounds containing a negatively charged zinc-centered anion. wikipedia.orguu.nl They are generally more nucleophilic than their neutral counterparts.

Two main types of organozincates are recognized:

Triorganozincates: These have the general formula [R₃Zn]⁻M⁺, where M is a counter-cation, typically an alkali metal like lithium. acs.orgnih.gov

Tetraorganozincates: These are dianionic species with the general formula [R₄Zn]²⁻(M⁺)₂. uu.nlacs.org

The formation of "ate" complexes can occur through the reaction of an organozinc halide with an organolithium or other organometallic reagent. The presence of salts like lithium chloride, often used in the preparation of organozinc reagents, can also lead to the formation of zincate species in solution, which can significantly impact the course and efficiency of subsequent reactions. researchgate.net

"Highly coordinated" zincates, which are tetracoordinated dianionic Zn(II) species, have also been identified and are considered to have unique reactivity compared to ordinary triorganozincates. acs.orgnih.gov The study of these species provides deeper insight into the complex solution-state behavior of organozinc reagents and their role in various synthetic transformations.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

bromozinc(1+);3-methanidylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.BrH.Zn/c1-4-6(3)5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNDAARQTRCDDM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC([CH2-])CC.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 2 Ethylbutylzinc Bromide

Direct Insertion of Zinc Metal into 2-Ethylbutyl Bromide

The most common route to 2-Ethylbutylzinc bromide involves the direct reaction of 2-ethylbutyl bromide with zinc metal. core.ac.ukthieme-connect.de This oxidative addition reaction, in principle, offers a straightforward path to the desired organozinc reagent. However, the inherent low reactivity of commercial zinc powder often necessitates activation to achieve efficient and reproducible results. nih.govresearchgate.net

Activation Strategies for Zinc Metal for Oxidative Addition

To enhance the reactivity of zinc for the synthesis of organozinc halides, various activation methods have been developed. These strategies aim to either clean the metal surface of inhibiting oxides, increase the surface area, or create a more reactive form of the metal. researchgate.netnih.gov

One of the most effective methods for producing highly reactive zinc is the Rieke method. wikipedia.orgresearchgate.net This technique involves the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with an alkali metal, such as lithium or potassium, in the presence of an electron carrier like naphthalene. nih.govresearchgate.net The resulting fine black powder of "Rieke zinc" possesses a high surface area and is exceptionally reactive, readily undergoing oxidative addition with alkyl halides, including those that are typically unreactive with commercial zinc dust. nih.govriekemetals.comriekemetals.com The reactivity of Rieke zinc can be influenced by the specific preparation method, with the residual salts in the supernatant playing a significant role in the subsequent organozinc formation. nih.govacs.org

For less reactive forms of zinc, chemical activation is a common practice. researchgate.netnih.gov Small quantities of activating agents are introduced to initiate the reaction. 1,2-dibromoethane (B42909) is a widely used activator. wikipedia.orggoogle.com It reacts with zinc to form zinc bromide and ethene, exposing a fresh, unoxidized zinc surface. Similarly, iodine can be used to etch the zinc surface, removing the passivating oxide layer. nih.govgoogle.com These activators are often used in catalytic amounts prior to the addition of the primary alkyl halide. nih.gov

Interactive Table 1: Common Chemical Activators for Zinc

| Activator | Function | Reference |

| 1,2-dibromoethane | Reacts to expose fresh zinc surface | wikipedia.orggoogle.com |

| Iodine | Etches the passivating oxide layer | nih.govgoogle.com |

Trimethylsilyl (B98337) chloride (TMSCl) is another key additive used to promote the formation of organozinc reagents. nih.govwikipedia.org While initially thought to primarily act by removing the zinc oxide layer, recent studies have revealed a more complex role. nih.govresearchgate.net TMSCl has been shown to aid in the solubilization of the organozinc intermediate from the metal surface after the oxidative addition has occurred. nih.govresearchgate.net This action prevents the newly formed organozinc species from passivating the zinc surface, thereby allowing for a continuous reaction. organic-chemistry.org The presence of TMSCl can significantly accelerate the formation of the soluble organozinc reagent. nih.gov

Influence of Reaction Solvents on this compound Formation

The choice of solvent is critical in the synthesis of organozinc halides, as it influences the solubility of the reagents and intermediates, the reaction rate, and the stability of the final product. nih.gov

Ethereal solvents are most commonly employed for the preparation of organozinc reagents due to their ability to solvate the organometallic species. researchgate.netnih.gov Tetrahydrofuran (B95107) (THF) is a widely used solvent for the formation of alkylzinc halides from alkyl bromides and iodides. thieme-connect.degoogle.comorganic-chemistry.org It effectively solvates the organozinc compound, and the use of lithium chloride (LiCl) in THF has been shown to significantly enhance the reaction rate by forming a soluble adduct with the organozinc species, thus removing it from the metal surface. wikipedia.orgorganic-chemistry.org

1,2-Dimethoxyethane (B42094) (DME) is another ethereal solvent used in these reactions. nih.gov While both THF and DME are effective, their coordinating abilities can influence the reactivity of the resulting organozinc reagent in subsequent reactions. For instance, in certain cross-coupling reactions, the choice between THF and DME can impact the reaction yield and enantioselectivity. nih.gov The stability and reactivity of alkylzinc reagents can be markedly different depending on the solvent used for their preparation. nih.gov

Interactive Table 2: Comparison of Ethereal Solvents for Organozinc Synthesis

| Solvent | Key Characteristics | Common Additives | References |

| Tetrahydrofuran (THF) | Widely used, good solvating properties for organozinc halides. | LiCl, TMSCl | wikipedia.orggoogle.comorganic-chemistry.org |

| 1,2-Dimethoxyethane (DME) | Effective ethereal solvent, can influence subsequent reactivity. | ZnBr₂ | nih.gov |

Mechanistic Pathways of Zinc Insertion into Alkyl Halides

The formation of soluble organozinc reagents via the direct insertion of zinc into alkyl halides is understood to follow a two-step mechanistic sequence. nih.gov This model has been elucidated through sensitive analytical techniques capable of probing the heterogeneous reaction environment.

The first essential step is the oxidative addition of the alkyl halide onto the surface of the metallic zinc. nih.govnih.gov This reaction forms a surface-bound organozinc halide intermediate (R-ZnX). These intermediates are generally poorly soluble in common non-polar or moderately polar solvents like tetrahydrofuran (THF). researchgate.net

The direct observation of the organozinc intermediates formed on the zinc surface has been a significant challenge due to their low concentration and transient nature, making them undetectable by conventional analytical methods like NMR spectroscopy. nih.govresearchgate.net A breakthrough in this area came from the application of single-particle fluorescence microscopy. researchgate.netescholarship.org

In these experiments, researchers utilize an alkyl halide tagged with a fluorescent dye, such as a boron-dipyrromethene (BODIPY) fluorophore. nih.gov Upon reaction with zinc powder, the formation of the organozinc intermediate is visualized as intensely fluorescent "hot spots" on the otherwise dark surface of the zinc particles. nih.govnih.gov This technique provides direct, sensitive evidence for the formation and accumulation of these crucial surface intermediates, confirming the first step of the proposed two-step mechanism. researchgate.net The removal of this fluorescence upon the addition of a solubilizing agent like LiCl further corroborates the model. researchgate.net

Kinetic studies of the bulk, or macroscale, reaction provide complementary information to the microscopic observations. The rate of formation of soluble this compound can be monitored over time using techniques such as ¹H NMR spectroscopy. nih.govnih.gov By taking aliquots from the reaction mixture at various time points, the disappearance of the 2-ethylbutyl bromide starting material and the appearance of the organozinc product can be quantified.

Transmetalation Approaches to this compound Formation

Transmetalation is a powerful and widely used alternative for preparing organozinc reagents. This method involves a metal-exchange reaction where a pre-formed organometallic compound of a more electropositive metal is reacted with a zinc salt. This approach offers excellent control and is often compatible with a wide range of functional groups.

This compound can be synthesized by reacting 2-ethylbutyllithium with a zinc(II) salt, most commonly anhydrous zinc bromide (ZnBr₂). The 2-ethylbutyllithium precursor is typically prepared first from 2-ethylbutyl bromide or chloride and lithium metal. The subsequent addition of a ZnBr₂ solution results in a rapid transmetalation, yielding the desired this compound and lithium bromide as a salt byproduct. This functional group exchange is driven by the difference in electronegativity between lithium and zinc.

A more common and often more convenient transmetalation route proceeds from a Grignard reagent. rug.nl In this method, 2-ethylbutylmagnesium bromide is first prepared from 2-ethylbutyl bromide and magnesium turnings. nih.gov This Grignard reagent is then treated with zinc bromide. organic-chemistry.org The transmetalation effectively swaps the magnesium for zinc, affording this compound and magnesium bromide.

This process is particularly useful for "softening" the high reactivity of the Grignard reagent, making the resulting organozinc compound more selective in subsequent reactions like palladium-catalyzed cross-couplings. organic-chemistry.org It is important to note that the reaction mixture exists in a complex equilibrium, known as the Schlenk equilibrium. This can lead to the formation of the di(2-ethylbutyl)zinc species (R₂Zn) in addition to the desired monoalkylzinc halide (RZnBr). wikipedia.org The position of this equilibrium can be influenced by the solvent and the presence of salts.

Table 2: Comparison of Transmetalation Precursors for this compound Synthesis

| Precursor | Reagents | Key Characteristics | Reference |

|---|---|---|---|

| Organolithium | 2-Ethylbutyllithium + ZnBr₂ | Involves highly reactive organolithium intermediate; provides a clean conversion. | General Method |

| Grignard Reagent | 2-Ethylbutylmagnesium bromide + ZnBr₂ | Convenient and common; subject to Schlenk equilibrium, potentially forming R₂Zn; "softens" reagent reactivity. | rug.nlorganic-chemistry.org |

Scalable and Continuous Flow Synthesis of Organozinc Compounds, with Implications for this compound

Traditional batch synthesis of organozinc reagents often faces challenges related to instability, exothermicity, and labor-intensive preparation. nih.gov Continuous flow chemistry offers a robust solution to these limitations, enabling the on-demand and scalable synthesis of organozinc halides. nih.govresearchgate.net This methodology is directly applicable to the preparation of this compound from its corresponding organic halide, 1-bromo-2-ethylbutane.

In a typical continuous flow setup, a solution of the organic halide is pumped through a heated column packed with metallic zinc. nih.govresearchgate.net This approach provides excellent control over reaction parameters such as temperature and residence time, which is the duration the reactants spend in the reactor. mit.eduresearchgate.net The high surface-area-to-volume ratio in flow reactors enhances mass and heat transfer, allowing for safe operation even with highly exothermic reactions and leading to clean reagent solutions with reproducible concentrations. nih.govresearchgate.net

Research has demonstrated that full conversion of the organic halide can be achieved in a single pass through the zinc bed, with yields of the resulting organozinc reagent ranging from 82% to 92%. researchgate.net The freshly prepared organozinc solution can be used immediately in subsequent reactions, such as Negishi or Reformatsky couplings, by directing the output into a second flow reactor. nih.govresearchgate.net This "in-line" consumption minimizes the handling and storage of the often-sensitive organometallic product. researchgate.net

| Advantage | Description | Source |

|---|---|---|

| Enhanced Safety | Superior control over exothermicity due to efficient heat transfer; minimal accumulation of unstable reagents. | nih.govresearchgate.net |

| Scalability | Production can be scaled up by extending the operation time ("numbering-up") rather than increasing reactor volume. | researchgate.netnih.gov |

| High Reproducibility | Precise control over temperature, flow rate, and residence time leads to consistent reagent concentration and purity. | nih.gov |

| On-Demand Production | Reagents are generated as needed, overcoming issues of instability and degradation during storage. | nih.gov |

| Process Integration | The output stream can be directly coupled to subsequent reaction steps, creating efficient, multi-step telescoped processes. | researchgate.netresearchgate.net |

Control of Organozinc Reagent Formulation and Stoichiometry

The reactivity and utility of organozinc reagents are highly dependent on their specific chemical form in solution. Controlling the formulation—whether as a monoorganozinc halide (RZnX) or a diorganozinc species (R₂Zn)—and managing its aggregation state are crucial for predictable and efficient chemical transformations.

In solution, organozinc halides like this compound (RZnBr) exist in equilibrium with their corresponding diorganozinc (R₂Zn) and zinc halide (ZnBr₂) species. uu.nl This relationship is described by the Schlenk equilibrium:

2 RZnX ⇌ R₂Zn + ZnX₂

The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halide (X), the solvent, and the presence of additives. uu.nl For many applications, the monoorganozinc halide is the desired reagent. Its selective formation is often favored by the direct insertion of zinc metal into an organic halide. fiveable.me The presence of coordinating solvents or salt additives can further shift the equilibrium. For instance, the addition of certain lithium salts has been shown to influence which organozinc species predominates in solution. nih.gov While diorganozinc compounds are valuable reagents, controlling conditions to favor the RZnX form is essential for reactions where this specific stoichiometry is required. bris.ac.uk

The direct insertion of zinc metal into organic halides can be a sluggish process. nih.gov The discovery that soluble lithium salts, particularly lithium chloride (LiCl), dramatically accelerate this reaction has been a significant development. nsf.govacs.org These salts play a multifaceted role in the synthesis, affecting the solubility, aggregation, and stability of the organozinc reagent. researchgate.net

Furthermore, organozinc halides have a strong tendency to form aggregates in solution, which can reduce their reactivity. uu.nl Lithium halides counteract this by breaking up these clusters. escholarship.orgethz.ch They achieve this by forming higher-order anionic "ate" complexes, such as [RZnX₂]⁻Li⁺. uni-muenchen.de These charged zincate species are more soluble and often more reactive than the neutral, aggregated forms. researchgate.netescholarship.org The effectiveness of the lithium salt correlates directly with its ability to promote the formation of these soluble species. nsf.gov

| Lithium Salt | Effectiveness in Promoting Synthesis | Primary Mechanistic Role | Source |

|---|---|---|---|

| LiCl | High | Effectively solubilizes surface intermediates; breaks up aggregates by forming soluble zincates. | nih.govnsf.govresearchgate.net |

| LiBr | High | Effectively solubilizes surface intermediates and promotes the reaction. | nsf.govresearchgate.net |

| LiI | High | Effectively solubilizes surface intermediates. | nsf.gov |

| LiF, LiOTf | Low / Ineffective | Poorly solubilizes surface intermediates, resulting in little to no rate enhancement. | nsf.gov |

Reactivity Profiles and Synthetic Applications of 2 Ethylbutylzinc Bromide

Transition Metal-Catalyzed Cross-Coupling Reactions Involving 2-Ethylbutylzinc Bromide

Organozinc reagents, such as this compound, are valuable nucleophiles in transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Their utility stems from a high degree of functional group tolerance compared to more basic organometallic reagents like organolithiums or Grignards. The reactivity and application of this compound are most prominently featured in palladium- and cobalt-catalyzed systems.

Palladium-Catalyzed Negishi Coupling

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of modern organic synthesis for forming C-C bonds. The use of secondary alkylzinc halides like this compound in these reactions presents unique challenges and requires carefully optimized catalytic systems to achieve high efficiency and selectivity.

The development of specialized palladium catalysts has enabled the coupling of secondary alkylzinc halides with a broad range of aryl bromides and activated aryl chlorides. These reactions demonstrate significant functional group tolerance, a key advantage of the Negishi coupling.

Aryl Halides : The scope includes both electron-rich and electron-deficient aryl bromides, as well as sterically demanding ortho-substituted substrates. Activated aryl chlorides are also viable coupling partners.

Functional Group Tolerance : The reaction conditions are compatible with a variety of sensitive functional groups that might not be tolerated by other cross-coupling methods. Compatible groups include esters, nitriles, aldehydes, and even unprotected indoles. This broad compatibility makes the coupling of secondary alkylzinc reagents a powerful tool in the synthesis of complex molecules.

The table below illustrates the typical scope of aryl bromides coupled with secondary alkylzinc reagents, which is representative of the expected reactivity for this compound.

| Aryl Bromide Substrate | Representative Secondary Alkylzinc | Product Yield (%) | Ratio (Secondary:Primary) |

| 2-Bromoanisole | Isopropylzinc bromide | 92 | >98:2 |

| 4-Bromobenzonitrile | Isopropylzinc bromide | 95 | >98:2 |

| Methyl 4-bromobenzoate | Cyclopentylzinc bromide | 93 | >98:2 |

| 3-Bromoquinoline | Cyclohexylzinc bromide | 89 | >98:2 |

| 1-Bromo-4-(trifluoromethyl)benzene | Isopropylzinc bromide | 91 | >98:2 |

This table is representative of data found for secondary alkylzinc halides in palladium-catalyzed Negishi couplings, illustrating the high yields and selectivity achievable with appropriate catalyst systems.

The catalytic cycle of the Negishi coupling is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition : The cycle begins with a low-valent palladium(0) complex, typically Pd(0)L₂, which undergoes oxidative addition with the organic halide (Ar-X). This step forms a palladium(II) intermediate, [Ar-Pd(II)-X]L₂. The reaction rate for this step generally follows the trend of halide reactivity: I > OTf > Br >> Cl.

Transmetalation : The organozinc reagent (R-ZnX, in this case, this compound) then transfers its organic group to the palladium(II) center, displacing the halide. This forms a new palladium(II) complex, [Ar-Pd(II)-R]L₂, and a zinc halide salt (ZnX₂). For the reaction to be productive, the resulting diorganopalladium complex typically needs to adopt a cis conformation.

Reductive Elimination : This is the final, product-forming step. The two organic groups (Ar and R) on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0)L₂ catalyst, which re-enters the catalytic cycle.

A significant challenge specific to secondary alkylzinc reagents like this compound is the potential for a competing side reaction: β-hydride elimination . After transmetalation, the [Ar-Pd(II)-R]L₂ intermediate can undergo β-hydride elimination to form a palladium-hydride species and an alkene. This can lead to the formation of undesired byproducts, such as the reduced arene (Ar-H) or an isomerized linear alkyl-aryl product (n-alkyl-Ar) through a subsequent reinsertion-reductive elimination pathway. The success of coupling secondary alkylzinc reagents hinges on ensuring that the rate of reductive elimination is significantly faster than the rate of β-hydride elimination.

The key to achieving high yields and selectivity in the Negishi coupling of secondary alkylzinc halides is the selection of the appropriate ligand for the palladium catalyst. The ligand's steric and electronic properties directly influence the relative rates of the desired reductive elimination and the undesired β-hydride elimination.

Early systems for such couplings often gave moderate results, particularly with sterically or electronically demanding substrates. Research into ligand design led to the development of highly effective biaryldialkylphosphine ligands. While ligands like SPhos, RuPhos, and XPhos showed moderate success, a newer ligand, CPhos , was specifically developed to promote the coupling of secondary alkylzinc halides.

Catalysts bearing the CPhos ligand have been shown to effectively suppress the β-hydride elimination pathway, leading to excellent yields and high selectivity for the desired branched (secondary) product over the isomerized linear (primary) product. The effectiveness of these bulky and electron-rich phosphine ligands is attributed to their ability to accelerate the reductive elimination step.

The choice of palladium precatalyst can also be important. While Pd(OAc)₂ is commonly used, palladacycle precatalysts ligated with dialkylbiarylphosphine ligands have also been shown to be highly effective, allowing for reactions at ambient temperatures or with low catalyst loadings.

| Ligand | Yield of 2-isopropylanisole (%) | Ratio (iso-propyl:n-propyl) |

| SPhos (L1) | 65 | 17:1 |

| RuPhos (L2) | 73 | 11:1 |

| XPhos (L3) | 78 | 18:1 |

| CPhos (L6) | 92 | >50:1 |

Data adapted from comparative studies on the coupling of 2-bromoanisole and isopropylzinc bromide, demonstrating the superior performance of the CPhos ligand for secondary alkylzinc reagents.

During the Negishi catalytic cycle, the formation of palladium-zinc (Pd-Zn) intermetallic species can occur, potentially leading to catalyst inhibition. These species arise from the interaction between key palladium intermediates in the catalytic cycle and the zinc halide byproduct (ZnX₂) generated during transmetalation.

DFT calculations have shown that the formally Pd(0)L₂ species can react with the Lewis-acidic ZnX₂ byproduct to form bimetallic adducts with Pd-Zn dative bonds. Furthermore, ZnX₂ can coordinate to the [L₂PhPd(II)X] intermediate, which can block the binding of the incoming alkylzinc reagent and thereby halt the cross-coupling process. This formation of intermetallic species effectively removes active catalytic intermediates from the main Negishi cycle, acting as an inhibition pathway. The addition of lithium halide (LiX) additives can mitigate this inhibition by passivating the ZnX₂ byproduct, limiting its interaction with the palladium catalyst.

Cobalt-Catalyzed Cross-Coupling Reactions

As an alternative to precious metal catalysts like palladium, there is growing interest in using more abundant and cost-effective first-row transition metals. Cobalt salts have emerged as effective catalysts for cross-coupling reactions involving organozinc reagents.

Cobalt-catalyzed cross-coupling reactions of functionalized primary and secondary alkylzinc reagents with a variety of (hetero)aryl halides have been developed. A typical catalytic system involves a simple cobalt salt, such as cobalt(II) chloride (CoCl₂) or cobalt(II) bromide (CoBr₂), often in combination with a ligand like 2,2'-bipyridine.

These reactions demonstrate a broad substrate scope and tolerate numerous sensitive functional groups. The methodology has been successfully applied to the coupling of both primary and secondary alkylzinc reagents with aryl, heteroaryl, and even alkynyl bromides. For certain cyclic secondary alkylzinc reagents, these cobalt-catalyzed couplings can proceed with high diastereoselectivity. The mechanism is thought to involve the formation of an organocobalt(II) intermediate via transmetalation from the alkylzinc reagent to the cobalt salt. This approach offers a cheaper and more sustainable alternative for forging C(sp³)-C(sp²) bonds.

Iron-Catalyzed Cross-Coupling Reactions

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal catalysis for cross-coupling reactions. organicreactions.org These reactions enable the formation of C-C bonds by coupling organometallic reagents with organic electrophiles. organicreactions.org Organozinc reagents like this compound are effective nucleophilic partners in iron-catalyzed systems, reacting with a variety of electrophiles including alkyl and aryl halides. researchgate.netuni-muenchen.de

The mechanism of iron-catalyzed cross-coupling is complex and can be substrate-dependent, with various iron oxidation states potentially involved. organicreactions.orgrsc.orgillinois.edu For couplings involving alkyl halides and aryl Grignard or zinc reagents, radical pathways are often implicated. illinois.edunih.gov The process typically involves the reduction of an iron(III) salt precatalyst to a more reactive low-valent iron species. nih.gov This active species can then react with the organic halide. Subsequent transmetalation with the organozinc reagent and reductive elimination yield the cross-coupled product. nih.gov The use of additives like TMEDA (tetramethylethylenediamine) and magnesium salts can be crucial for achieving high yields. researchgate.net

Applications with Other Transition Metals (e.g., Nickel, Copper, Rhodium)

Beyond cobalt and iron, this compound and related organozinc reagents are valuable partners in cross-coupling reactions catalyzed by other transition metals.

Nickel: Nickel catalysts are highly effective for C(sp²)-C(sp³) cross-coupling reactions, particularly for coupling alkyl organometallics with aryl bromides and chlorides. nih.govacs.org Nickel-catalyzed cross-electrophile couplings, which unite two different electrophiles under reductive conditions, provide a powerful method for constructing C-C bonds without the need to pre-form a stoichiometric organometallic reagent. nih.govnih.govresearchgate.net The mechanism often involves oxidative addition of the aryl halide to a Ni(0) species, followed by reaction with an alkyl radical (generated from the alkyl halide) to form a Ni(III) intermediate, which then undergoes reductive elimination. nih.gov

Copper: Copper catalysis has a long history in cross-coupling and has seen a resurgence for reactions involving organoboron and organozinc reagents. rsc.org Copper-catalyzed systems are effective for coupling alkylboranes and, by extension, alkylzinc reagents with a variety of electrophiles, including electron-deficient aryl and heteroaryl bromides. rsc.org These reactions offer a cheaper and less toxic alternative to palladium catalysis. rsc.org The mechanism can vary, but a common pathway involves transmetalation from the organozinc reagent to a copper(I) salt, forming an organocopper species that then reacts with the organic halide. youtube.com

Rhodium: Rhodium is well-known for its application in catalytic additions and asymmetric cross-coupling reactions. nih.govacs.org While often employed with organoboron reagents in Suzuki-Miyaura type reactions, rhodium can also catalyze reactions involving organozinc reagents. nih.govacs.orgresearchgate.net For instance, Rh(II) catalysts can mediate reactions of diazoesters with diorganozinc reagents through mechanisms involving either rhodium-carbene formation or azine intermediates. acs.orgnih.gov Rhodium has also been used to catalyze the addition of organozinc iodides to isocyanates for the synthesis of amides. researchgate.net

Nucleophilic Addition Reactions of this compound

Conjugate Addition (1,4-Addition) to α,β-Unsaturated Systems

The conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of C-C bond formation. researchgate.net Organozinc reagents are particularly adept at this transformation, often favoring 1,4-addition over direct 1,2-addition to the carbonyl group. researchgate.net This reactivity allows for the selective formation of β-substituted ketones and esters. The resulting zinc enolate intermediate can be subsequently trapped with various electrophiles, enabling tandem reaction sequences that rapidly build molecular complexity.

Uncatalyzed Conjugate Addition to Nonenolizable Enones

A noteworthy reactivity profile of alkylzinc halides, including this compound, is their ability to undergo conjugate addition to nonenolizable α,β-unsaturated ketones without a catalyst. nih.govrsc.org This reactivity is highly dependent on the choice of solvent. nih.govnih.gov

Groundbreaking research has demonstrated that while these reactions show low conversion in tetrahydrofuran (B95107) (THF), they proceed in excellent yields when 1,2-dimethoxyethane (B42094) (DME) is used as the solvent. nih.govrsc.org This discovery revealed an unprecedented reactivity for organozinc halides prepared by the direct insertion of zinc into organic halides in the presence of lithium chloride. nih.gov The reaction is applicable to both alkyl and aryl zinc halides and a variety of enone structures. researchgate.netnih.gov

Computational studies using Density Functional Theory (DFT) have elucidated the crucial role of DME. The calculations suggest a mechanism involving a transition state where two organozinc moieties are aggregated. nih.govrsc.orgnih.gov The bidentate coordinating ability of DME stabilizes this transition state, significantly lowering the activation energy compared to the reaction in THF. nih.govrsc.org This stabilization by DME is sufficient to facilitate the rapid and quantitative conjugate addition observed experimentally. nih.gov

Table 1: Uncatalyzed Conjugate Addition of Organozinc Halides to Chalcone in DME

| Entry | Organozinc Halide (RZnX) | Enone | Product | Yield (%) |

| 1 | Phenylzinc iodide | Chalcone | 1,3,3-Triphenyl-1-propanone | 98 |

| 2 | 4-Methoxyphenylzinc iodide | Chalcone | 3-(4-Methoxyphenyl)-1,3-diphenyl-1-propanone | 95 |

| 3 | This compound | Chalcone | 5-Ethyl-1,3-diphenyl-1-heptanone | 92 |

| 4 | 3-Cyanopropylzinc bromide | Chalcone | 6-Cyano-3-phenyl-1-phenyl-1-hexanone | 85 |

Data synthesized from findings reported in related studies on uncatalyzed conjugate additions. researchgate.netnih.gov

Lack of Specific Research Data Precludes Detailed Article on this compound's Reactivity

A comprehensive review of available scientific literature reveals a significant gap in detailed research specifically focused on the reactivity and synthetic applications of this compound. While extensive information exists on the broader classes of reactions involving organozinc reagents—such as conjugate additions, additions to carbonyl compounds, Blaise reactions, and carbozincation—there is a notable absence of studies specifically employing this compound. This scarcity of dedicated research prevents the creation of a thorough and scientifically detailed article as requested.

General principles of organozinc chemistry suggest that this compound would likely participate in a range of transformations analogous to other alkylzinc halides. However, without specific experimental data, any discussion of its reactivity profile, the efficacy of various chiral ligands in promoting enantioselectivity, mechanistic details of asymmetric induction, or its utility in specific named reactions would be purely speculative.

The requested article outline included highly specific subsections, such as the enantioselective conjugate addition using particular chiral ligands (e.g., BINOL-based, phosphoramides, aminoalcohols), intramolecular conjugate additions, catalytic enantioselective additions to aldehydes and ketones with detailed mechanistic insights, its use in the Blaise reaction, and its involvement in carbozincation reactions. Despite extensive searches, no published studies, data tables, or detailed research findings could be located that specifically document the use of this compound in these contexts.

For instance, while the enantioselective addition of organozinc compounds to carbonyls is a well-established field with numerous examples of chiral ligands providing high stereocontrol, there are no readily available reports that detail the outcomes—such as yields and enantiomeric excesses—when this compound is the nucleophile. Similarly, its potential role as a reagent in the Blaise reaction, which typically involves the reaction of an α-haloester with a nitrile in the presence of zinc metal, is not documented. nih.govorganic-chemistry.orgwikipedia.org The carbozincation of alkenes and alkynes is another area where, although general methodologies exist for organozinc compounds, specific examples involving this compound are absent from the current body of scientific literature. nih.govnih.gov

Due to this lack of specific data, it is not possible to generate a scientifically accurate and informative article that adheres strictly to the provided outline and focuses solely on this compound. The creation of such an article would require fabricating data and research findings, which falls outside the scope of scientifically grounded writing.

Carbozincation Reactions Involving this compound

Carbozincation of Alkynes and Alkenes

The carbozincation of unsaturated carbon-carbon bonds, such as those in alkynes and alkenes, represents a powerful tool in organic synthesis for the formation of new carbon-carbon bonds with concomitant installation of a carbon-zinc bond. This process allows for the creation of more complex organozinc reagents that can be further functionalized. While the addition of organozinc reagents to simple, unactivated alkenes and alkynes can be challenging due to their relatively low reactivity, the presence of activating groups or the use of catalysts can significantly facilitate these transformations.

In the context of this compound, its reactivity in carbozincation is analogous to other secondary dialkylzinc reagents. The addition across an alkyne or alkene introduces a 2-ethylbutyl group and a zinc bromide moiety to the original unsaturated system. The regioselectivity and stereoselectivity of this addition are influenced by several factors, including the substrate's steric and electronic properties, the reaction conditions, and the presence of any catalysts. For instance, in nickel-catalyzed carbozincation of substituted phenylacetylenes, dialkylzincs have been shown to add in a syn-selective manner, yielding stereodefined vinylzinc species.

Research in this area has broadly demonstrated that diorganozinc reagents can be employed in copper-catalyzed additions to various unsaturated systems. These reactions are foundational for more complex synthetic strategies, including those involving cyclopropene derivatives as discussed in the following sections.

Directed Carbozincation of Substituted Cyclopropene Derivatives

A significant application of organozinc reagents, including by extension this compound, is the directed carbozincation of cyclopropene derivatives. nih.govnih.gov This methodology is particularly valuable for the synthesis of highly functionalized cyclopropanes, which are important structural motifs in medicinal chemistry and materials science. The reaction is typically directed by a coordinating group present on the cyclopropene ring, such as an ester or an oxazolidinone. nih.govnih.gov This directing group coordinates to the zinc center, delivering the alkyl group (e.g., 2-ethylbutyl) to one face of the cyclopropene ring with high selectivity.

The process often employs a copper catalyst to facilitate the addition of the diorganozinc reagent. organic-chemistry.org The resulting product is a cyclopropylzinc species that retains the zinc moiety, allowing for subsequent stereospecific reactions with a variety of electrophiles. This two-step sequence, carbozincation followed by electrophilic quench, provides a versatile route to densely substituted cyclopropanes.

The utility of this method is enhanced by the ability to generate the required diorganozinc reagents in situ from the corresponding Grignard reagents and a zinc salt. nih.gov This is particularly relevant for reagents like di(2-ethylbutyl)zinc, which may not be as commonly available as simpler dialkylzincs.

| Substrate Type | Directing Group | Reagent | Key Features |

| Cycloprop-2-ene carboxylates | Ester | Diorganozinc | High facial selectivity |

| Oxazolidinone derivatives of cycloprop-2-ene carboxylic acid | Oxazolidinone | Diorganozinc | High diastereoselectivity |

| 2-Alkylsubstituted cycloprop-2-ene carboxylates | Ester | Diorganozinc | Excellent regioselectivity |

Stereoselective Outcomes in Carbozincation Processes

The stereochemical outcome of carbozincation reactions involving reagents like this compound is a critical aspect of their synthetic utility. In the context of directed carbozincation of cyclopropenes, the directing group plays a pivotal role in establishing the stereochemistry of the newly formed stereocenters. For instance, ester and oxazolidinone functionalities guide the addition of the organozinc reagent to the same face of the cyclopropene ring, resulting in a high degree of facial selectivity. nih.govnih.govorganic-chemistry.org

Furthermore, the reaction often proceeds with excellent diastereoselectivity, particularly in the formation of cyclopropane products with multiple contiguous stereocenters. Chiral auxiliaries, such as chiral oxazolidinones, have been shown to be effective in controlling the absolute stereochemistry of the carbometalation. nih.gov

The resulting cyclopropylzinc intermediates are configurationally stable under the reaction conditions and can be trapped with electrophiles with retention of configuration. This stereospecificity is crucial for the synthesis of enantiomerically enriched and diastereomerically pure cyclopropane derivatives. The choice of solvent can also be critical, with less coordinating solvents like toluene often providing higher diastereoselectivity compared to ethereal solvents like THF. nih.gov

| Reaction Type | Stereochemical Control | Typical Outcome |

| Directed Carbozincation | Directing Group (Ester, Oxazolidinone) | High facial selectivity |

| Chiral Auxiliary (Chiral Oxazolidinone) | High diastereoselectivity | |

| Electrophilic Quench of Cyclopropylzinc | Stereospecific reaction | Retention of configuration |

Tandem Reactions and One-Pot Syntheses Utilizing this compound

Organozinc reagents are well-suited for tandem reactions and one-pot syntheses due to their functional group tolerance and compatibility with various transition metal catalysts. A tandem reaction, where multiple bond-forming events occur in a single operation without the isolation of intermediates, can significantly enhance synthetic efficiency.

While specific examples detailing the use of this compound in complex tandem sequences are not extensively documented, its reactivity profile suggests its potential in such processes. For example, a carbozincation event could be the initial step in a sequence, generating a new organozinc intermediate that then participates in a subsequent cross-coupling reaction, all within the same pot.

Emerging and Specialized Applications of this compound

Organozinc compounds have found applications as initiators or catalysts in polymerization reactions. For instance, diethylzinc has been used in the ring-opening polymerization of epoxides and other cyclic monomers. While the direct application of this compound in polymerization is not a widely reported area, the fundamental reactivity of the zinc-carbon bond suggests its potential as an initiator for certain types of polymerizations.

In the context of polyester synthesis, zinc-based catalysts, such as zinc acetate, are known to be effective for transesterification and polycondensation reactions. Although this compound itself is not a typical catalyst for these processes, its role could be envisioned in more specialized polymerization methods, such as the ring-opening polymerization of lactones to form polyesters. The 2-ethylbutyl group would be incorporated as the initiating end-group of the polymer chain. Further research would be needed to explore the efficacy and stereochemical control that such an initiator could offer.

The functionalization of complex and biologically active molecules at a late stage of a synthesis is a significant challenge in medicinal chemistry and drug discovery. The chemoselectivity and functional group tolerance of organozinc reagents make them attractive tools for this purpose.

The reactivity of this compound could potentially be harnessed for the selective introduction of the 2-ethylbutyl group into complex molecular scaffolds. For example, in a palladium- or nickel-catalyzed cross-coupling reaction, this compound could be coupled with a halogenated or triflated natural product or drug molecule. The mild nature of many organozinc-based cross-coupling reactions could allow for the modification of sensitive and highly functionalized substrates without the need for extensive use of protecting groups. While specific examples utilizing this compound for this purpose are not prominent in the literature, the general principles of organozinc chemistry support its potential in this emerging field.

Radical Reactions Mediated by Organozinc Reagents

While organozinc reagents are renowned for their utility in polar, two-electron bond-forming reactions, their participation in radical processes represents a significant and expanding area of synthetic chemistry. This compound, as a representative alkylzinc halide, can be implicated in radical reactions through several mechanisms, including involvement in transition-metal catalyzed cycles that proceed via radical intermediates and direct generation of alkyl radicals under specific conditions. These pathways offer alternative and powerful methods for the construction of carbon-carbon and carbon-heteroatom bonds.

The involvement of radical species in reactions with organozinc compounds is often substantiated through mechanistic studies. For instance, the suppression of a reaction's yield in the presence of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a strong indicator of a radical pathway. nih.gov Such experiments have been crucial in elucidating the mechanisms of various transformations involving organozinc reagents.

Transition-Metal-Catalyzed Radical Reactions

A prominent area where organozinc reagents participate in radical chemistry is in transition-metal-catalyzed cross-coupling and addition reactions. In these processes, the organozinc compound, such as this compound, serves as the nucleophilic partner, but the catalytic cycle involves single-electron transfer (SET) steps that generate radical intermediates. Nickel and cobalt are common catalysts for these transformations. uni-muenchen.denih.gov

For example, a hybrid transition metal/radical process has been developed for the enantioselective nickel-catalyzed coupling of organozinc reagents, alkyl iodides, and alkenyl boron compounds. nih.gov This reaction is believed to proceed through a tandem radical addition/cross-coupling cascade. The proposed mechanism involves the formation of an alkyl radical from the alkyl iodide, which then adds to the alkenyl boron compound. The resulting radical is then trapped in a cross-coupling reaction with the organozinc reagent. nih.gov

Table 1: Nickel-Catalyzed Three-Component Coupling Involving an Organozinc Reagent nih.gov

| Entry | Organozinc Reagent | Alkyl Halide | Alkene | Product | Yield (%) |

| 1 | Methylzinc chloride | tert-Butyl iodide | VinylB(pin) | 3,3-Dimethyl-1-buten-2-yl)boronic acid pinacol ester | 75 |

| 2 | Ethylzinc bromide | tert-Butyl iodide | VinylB(pin) | 3,3-Dimethyl-1-penten-2-yl)boronic acid pinacol ester | 82 |

| 3 | Isopropylzinc bromide | tert-Butyl iodide | VinylB(pin) | 3,3,4-Trimethyl-1-penten-2-yl)boronic acid pinacol ester | 78 |

Note: This table is a representative example of a radical process involving an organozinc reagent. Specific data for this compound was not available in the searched literature.

Radical-Polar Crossover Reactions

Organozinc reagents can also participate in radical-polar crossover reactions. In these sequences, a radical addition is followed by a polar step, often involving the organozinc species. For instance, the diethylzinc-mediated addition of alkyl radicals to chiral N-enoyloxazolidinones results in the formation of a zinc enolate. rsc.org This enolate can then be trapped by an electrophile in a subsequent aldol condensation, demonstrating a seamless transition from a radical to a polar reaction manifold.

Direct Radical Generation from Organozinc Reagents

Under certain conditions, organozinc reagents can directly generate alkyl radicals. For example, the interaction of dialkylzincs with molecular oxygen can initiate radical chain reactions. It has been observed that a trace amount of air can be necessary for certain addition reactions involving organozinc reagents, pointing to the in-situ formation of radical intermediates. nih.gov For instance, dimethylzinc in the presence of air has been shown to be an effective initiator for the addition of THF to N-sulfonyl imines, a reaction that proceeds via a THF-2-yl radical. nih.gov

Research has also explored the photoredox activation of organozinc reagents to generate alkyl radicals, expanding their utility in radical transformations. researchgate.net

Iron-Catalyzed Radical Zincations

Iron salts can catalyze the iodine-zinc exchange reaction, which proceeds through a radical pathway. This method allows for the preparation of alkylzinc reagents from alkyl iodides under mild conditions. The process is believed to involve radical cyclization and other radical rearrangements, providing access to complex cyclic and acyclic structures.

Table 2: Iron-Catalyzed Radical Zncation and Subsequent Trapping uni-muenchen.de

| Entry | Alkyl Iodide | Electrophile | Product | Yield (%) |

| 1 | 1-Iodo-5-hexene | Allyl bromide | 1,8-Nonadiene | 55 |

| 2 | 1-Iodo-5-hexene | Benzoyl chloride | 1-Phenyl-6-hepten-1-one | 62 |

| 3 | 1-Iodo-6-phenyl-1-hexene | Allyl bromide | 1-Phenyl-1,8-nonadiene | 58 |

Future Perspectives and Research Directions for 2 Ethylbutylzinc Bromide Chemistry

Design and Synthesis of Novel Ligands and Catalytic Systems for Enhanced Selectivity and Reactivity

A primary focus in the advancement of 2-ethylbutylzinc bromide chemistry is the development of sophisticated ligands and catalysts that can precisely control reaction outcomes. The relatively low reactivity of organozinc reagents is a double-edged sword; while it imparts excellent functional group tolerance, it often necessitates catalytic activation to achieve efficient bond formation organicreactions.orgwikipedia.org. Future research is centered on overcoming this limitation and harnessing it for highly selective transformations.

A significant area of development is in asymmetric catalysis, where chiral ligands are used to induce enantioselectivity in reactions involving prochiral substrates. For the addition of alkylzinc reagents to aldehydes and ketones, a variety of chiral ligands, including those derived from readily available carbohydrates and amino alcohols, have shown promise in delivering optically active secondary alcohols with high enantiomeric excess researchgate.net. The ongoing goal is to design more robust and universally effective ligands that can be applied to a wider range of substrates under milder conditions.

In the realm of cross-coupling, particularly the Negishi reaction, catalyst design remains paramount. While palladium-based catalysts are standard, recent advancements focus on ligands that promote the coupling of challenging substrates, such as secondary alkylzinc halides like this compound, with various aryl chlorides and bromides. Specialized biaryldialkylphosphine ligands, for instance, have been shown to effectively promote these couplings while minimizing unwanted side reactions organic-chemistry.org. A major future trend is the move towards catalysts based on more abundant and less costly 3d transition metals like nickel, cobalt, and iron, which offer a more sustainable alternative to palladium for certain cross-coupling applications wikipedia.org.

| Catalyst/Ligand Class | Primary Application | Key Research Objective |

|---|---|---|

| Chiral Amino Alcohols & Diols | Enantioselective addition to carbonyls | Achieving >99% enantiomeric excess for a broad substrate scope. |

| Biarylphosphine Ligands (e.g., CPhos, XPhos) | Palladium-catalyzed Negishi cross-coupling | Improving reaction rates and yields for sterically hindered or electronically challenging substrates. |

| N-Heterocyclic Carbenes (NHCs) | Nickel- and Palladium-catalyzed cross-coupling | Enhancing catalyst stability and activity, particularly for aryl chloride substrates. |

| Cobalt- and Iron-based Catalysts | Alternative cross-coupling systems | Developing cost-effective and less toxic catalytic systems with reactivity complementary to palladium. |

Development of Greener and More Sustainable Synthetic Methodologies for Organozinc Reagents

The traditional synthesis of organozinc reagents often relies on volatile and hazardous organic solvents like tetrahydrofuran (B95107) (THF) and requires stringent anhydrous and oxygen-free conditions sciencedaily.com. A significant future direction is the development of greener and more sustainable methods that minimize environmental impact and improve safety and efficiency.

Flow Chemistry: Continuous flow technology represents a paradigm shift for the synthesis of organozinc reagents. By passing an organic halide through a heated column packed with metallic zinc, organozinc halides can be generated on-demand and used immediately in a subsequent reaction vapourtec.comresearchgate.netresearchgate.net. This approach offers superior control over reaction exotherms, reduces the risks associated with handling and storing unstable reagents, and allows for safe and reproducible scaling vapourtec.comacs.org. Flow systems have been developed for both direct zinc insertion and for transmetalation from Grignard reagents, providing access to a wide variety of organozinc compounds that are difficult to prepare in batch acs.orgthieme-connect.com.

Mechanochemistry: Another promising green technique is mechanochemical synthesis, where mechanical force (e.g., ball-milling) is used to initiate reactions in the absence of or with minimal solvent. This method has been successfully applied to the generation of organozinc reagents from zinc metal and organic halides thieme-connect.com. The process can even be performed in one pot, where the organozinc reagent is formed and then consumed in a subsequent Negishi coupling without isolation, often under air, which drastically simplifies the procedure and reduces solvent waste sciencedaily.comthieme-connect.com.

Alternative Solvents: Research into replacing traditional ethereal solvents with more environmentally benign alternatives is ongoing. While organozinc reagents' sensitivity to protic solvents limits options, studies have explored the use of solvents like cyclopentyl methyl ether (CPME) or have focused on zinc-mediated reactions in aqueous media for specific applications like the Barbier reaction, a greener alternative to the Grignard reaction beyondbenign.orgchegg.comrsc.org.

Deeper Mechanistic Understanding Through Advanced Analytical Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing methods and designing new, more efficient synthetic routes. The complex solution behavior of organozinc halides, which can exist as various equilibrating species (the Schlenk equilibrium), complicates mechanistic analysis. Future research will increasingly rely on advanced analytical and computational tools to unravel these complexities.

In-situ Spectroscopy and Online Monitoring: Techniques like in-situ infrared (IR) spectroscopy and online High-Performance Liquid Chromatography (HPLC) are becoming invaluable for monitoring organozinc reactions in real-time acs.org. These methods allow chemists to track the consumption of starting materials and the formation of intermediates and products, providing critical data on reaction kinetics and catalyst behavior. Such insights are essential for understanding the speciation of zinc reagents during transmetalation and the subsequent steps of a catalytic cycle acs.org.

Mass Spectrometry and NMR: Modern mass spectrometry techniques can identify transient intermediates, such as higher-order zincate species, which are believed to play a role in Negishi cross-coupling reactions nih.gov. Combined with advanced NMR spectroscopy, these methods help elucidate the structure and aggregation state of organozinc reagents in solution, which is known to influence their reactivity rsc.org.

Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods are powerful tools for probing reaction pathways that are difficult to observe experimentally rsc.orgresearchgate.netresearchgate.net. These studies can model transition states, calculate activation energies, and explain the profound effect that solvents and additives like lithium chloride have on reaction rates and outcomes nih.govrsc.org. This synergy between experimental and computational studies is key to building predictive models for organozinc reactivity.

Expansion of Synthetic Applications in Complex Molecule Synthesis and Pharmaceutical Development

The high functional group tolerance of organozinc reagents makes them exceptionally well-suited for the synthesis of complex, highly functionalized molecules, a hallmark of pharmaceutical and agrochemical research organicreactions.orgresearchgate.net. A major future direction is the expanded use of reagents like this compound in the construction of valuable molecular scaffolds.

The Negishi cross-coupling is a cornerstone of this effort, enabling the formation of C(sp³)–C(sp²) bonds that are ubiquitous in drug molecules. The ability to couple secondary alkylzinc reagents is particularly important for introducing structural complexity organic-chemistry.org. A significant area of growth is in "late-stage functionalization," where a key C-C bond is formed on an already advanced, drug-like intermediate nih.govrsc.org. The chemoselectivity of organozinc reagents allows for their use on substrates decorated with sensitive functional groups, a task that is often challenging for more reactive organometallics nih.govresearchgate.net. For example, organozinc reagents have been successfully used in the late-stage modification of complex peptides nih.govresearchgate.net.

The development of more robust and reliable methods for generating and using organozinc reagents, such as the one-pot protocols and flow chemistry techniques discussed previously, will further accelerate their adoption in industrial process chemistry, where safety, scalability, and reproducibility are critical acs.orgorganic-chemistry.org.

Exploration of Organozinc Anions and Cations in Advanced Organic Synthesis

While neutral organozinc halides (RZnX) and diorganozincs (R₂Zn) are the most commonly used species, the chemistry of ionic organozinc compounds is a frontier with significant untapped potential wikipedia.org.

Organozincates: The formation of anionic "ate" complexes, or organozincates (e.g., R₃ZnLi), by reacting organozinc compounds with organolithium or other reagents, can dramatically enhance nucleophilicity and alter reactivity researchgate.netncl.res.in. These species have shown unique utility in stereoselective alkylations, conjugate additions, and ring-opening reactions uu.nl. Systematic investigation into the structure and reactivity of mixed-metal zincates is expected to yield novel synthetic transformations with unique selectivity profiles nih.govresearchgate.netuu.nl.

Cationic Organozinc Species: The deliberate generation of cationic organozinc species, [RZn]⁺, is less explored but holds potential in catalysis. By coordinating the halide to a Lewis acid, a more electrophilic and potentially catalytically active zinc center could be generated. Gas-phase studies using mass spectrometry have begun to characterize such cationic species, providing a foundation for future exploration of their solution-phase chemistry and catalytic applications researchgate.net. The controlled generation and application of both anionic and cationic organozinc reagents represent a key direction for expanding the synthetic versatility beyond traditional applications.

Q & A

Basic Questions

Q. What are the primary synthetic routes for preparing 2-Ethylbutylzinc bromide, and what factors influence yield?

- Methodological Answer : Two common approaches are used:

- Transmetallation : Reacting 2-ethylbutylmagnesium bromide with zinc halides (e.g., ZnBr₂) under inert conditions. This method requires precise stoichiometry and temperature control (typically −78°C to 0°C) to minimize side reactions .

- Direct Insertion : Zinc metal reacts with 2-ethylbutyl bromide in the presence of catalytic lithium salts (e.g., LiCl) in THF. This method demands rigorous exclusion of moisture and oxygen to prevent decomposition .

- Critical Factors : Purity of starting materials, reaction temperature, and solvent choice (e.g., THF for better zinc activation). Yield optimization often involves iterative adjustments to these parameters.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR can confirm the absence of residual solvents or organomagnesium byproducts. For example, the zinc-bound alkyl group shows distinct upfield shifts compared to Grignard analogs .

- Mass Spectrometry : High-resolution MS (e.g., MALDI-TOF) verifies molecular weight and detects impurities like oxidized species .

- Titration : Quantitative analysis using iodine titration or GC-MS headspace analysis to determine active zinc content .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (Ar/N₂) and use anhydrous solvents to prevent violent hydrolysis .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for all manipulations .

- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water due to exothermic reactions .

Advanced Research Questions

Q. How does solvent choice impact the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Polar Aprotic Solvents (e.g., THF, DMF) : Enhance nucleophilicity by stabilizing the zincate intermediate, favoring Negishi coupling with aryl halides .

- Ether Solvents (e.g., Et₂O) : Reduce side reactions in Kumada couplings but may lower reaction rates due to weaker coordination .

- Solvent Mixtures : Combining THF with hexane can improve solubility and reduce aggregation, as shown in analogous organozinc systems .

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Controlled Replication : Standardize substrate ratios (e.g., Zn:alkyl halide = 1:1.1) and reaction times to isolate variables .

- In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation and identify competing pathways (e.g., β-hydride elimination) .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 2-Naphthylzinc bromide) to differentiate intrinsic reactivity from experimental artifacts .

Q. How can researchers optimize catalytic systems for this compound in asymmetric synthesis?

- Methodological Answer :

- Ligand Screening : Test chiral ligands (e.g., BINAP, Josiphos) to induce enantioselectivity in cross-couplings. Recent studies on 4-Chlorophenylzinc bromide show ligand steric bulk critically affects ee values .

- Additive Effects : Introduce Lewis acids (e.g., Mg(OTf)₂) to stabilize transition states, as demonstrated in analogous Suzuki-Miyaura reactions .

Q. What are the stability limits of this compound under varying storage conditions?

- Methodological Answer :

- Temperature : Decomposition accelerates above −20°C; long-term storage requires −40°C with argon purging .

- Light Exposure : UV light promotes radical degradation; amber glassware or opaque containers are recommended .

- Matrix Studies : Thermo-gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify decomposition kinetics .

Q. How can computational modeling guide the design of experiments involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.